molecular formula C17H16FN5OS B12146612 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B12146612
M. Wt: 357.4 g/mol
InChI Key: QPTSORVHPDCRJI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a sulfanyl group and an acetamide moiety. The structure features a 4-amino group at position 4 of the triazole ring, a 2-methylphenyl group at position 5, and an N-(4-fluorophenyl) substituent on the acetamide.

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN5OS/c1-11-4-2-3-5-14(11)16-21-22-17(23(16)19)25-10-15(24)20-13-8-6-12(18)7-9-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

QPTSORVHPDCRJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specific studies.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives.

Reaction Type Reagents/Conditions Products Reference
Oxidation to sulfoxideH2O2\text{H}_2\text{O}_2, room temperatureSulfoxide derivative with -SO-\text{-SO-} linkage
Oxidation to sulfoneH2O2\text{H}_2\text{O}_2, elevated TT, acidic conditionsSulfone derivative with -SO2-\text{-SO}_2\text{-} linkage

Mechanistic Insight : The reaction proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the triazole ring .

Reduction Reactions

The acetamide carbonyl group and triazole ring participate in reduction processes.

Reaction Type Reagents/Conditions Products Reference
Carbonyl reductionNaBH4\text{NaBH}_4, methanol, refluxSecondary alcohol derivative (-CH2OH\text{-CH}_2\text{OH})
Selective triazole reductionH2\text{H}_2, Pd/C catalystPartially saturated triazole ring

Key Finding : Sodium borohydride selectively reduces the acetamide carbonyl without affecting the triazole ring, while hydrogenation under catalytic conditions modifies the triazole heterocycle .

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions.

Reaction Type Reagents/Conditions Products Reference
AlkylationCH3I\text{CH}_3\text{I}, Cs2CO3\text{Cs}_2\text{CO}_3, DMFMethyl-substituted derivative (-S-CH3\text{-S-CH}_3)
Aryl substitutionAryl halides, Cu(I) catalysisAryl-sulfanyl analogs

Experimental Note : Alkylation proceeds efficiently in polar aprotic solvents like DMF, with cesium carbonate as a base .

Acylation of the Amino Group

The primary amino group on the triazole ring undergoes acylation to form amide derivatives.

Reaction Type Reagents/Conditions Products Reference
AcetylationAcetic anhydride, pyridineNN-Acetylated triazole derivative
BenzoylationBenzoyl chloride, Et3N\text{Et}_3\text{N}NN-Benzoylated triazole derivative

Spectral Confirmation : Post-acylation products are characterized by IR peaks at 1680–1700 cm1 ^{-1 } (C=O stretch) and 1H^1\text{H} NMR shifts for acetyl protons .

Hydrolysis of the Acetamide Moiety

The acetamide group is susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Reference
Acidic hydrolysisHCl\text{HCl}, refluxCarboxylic acid derivative (-COOH\text{-COOH})
Basic hydrolysisNaOH\text{NaOH}, aqueous ethanolCarboxylate salt (-COONa+\text{-COO}^- \text{Na}^+)

Application : Hydrolysis products serve as intermediates for further functionalization, such as esterification .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Reaction Type Reagents/Conditions Products Reference
Thermal cyclizationT=150200CT = 150–200^\circ \text{C}, solvent-freeBenzothiazine-triazole hybrid
Acid-catalyzed cyclizationH2SO4\text{H}_2\text{SO}_4, CH3COOH\text{CH}_3\text{COOH}Triazolo-thiazole derivatives

Mechanistic Pathway : Cyclization is driven by the nucleophilic attack of the amino group on adjacent electrophilic centers .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The specific compound may exhibit similar activity due to its structural characteristics.
  • Anticancer Potential : Research indicates that triazole derivatives can act as anticancer agents. They may interfere with cancer cell proliferation and induce apoptosis. For instance, derivatives of triazoles have been tested against multiple cancer cell lines with varying degrees of success.
  • Antitubercular Activity : The scaffold of the compound has been associated with antitubercular properties. Similar compounds have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations.

Synthesis and Derivatives

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from simpler triazole derivatives. The introduction of various functional groups can enhance biological activity or selectivity towards specific targets.

Example Synthesis Route:

  • Formation of the Triazole Ring : Starting from appropriate precursors, the triazole ring is formed using cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the sulfanyl and acetamide groups to yield the final product.
  • Purification : The synthesized compound is purified through recrystallization or chromatography techniques.

Case Study 1: Anticancer Evaluation

A study evaluated a series of triazole derivatives similar to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide against various cancer cell lines (e.g., A549, MDA-MB-231). The results indicated significant growth inhibition compared to control groups, suggesting potential as an anticancer agent.

Case Study 2: Antitubercular Activity

In a high-throughput screening program for new antitubercular agents, compounds based on the triazole scaffold were identified as having potent activity against M. tuberculosis. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to existing treatments, highlighting its potential for further development.

Comparative Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntimicrobialTriazoleInhibition of bacterial growth
AnticancerTriazoleInduction of apoptosis in cancer cells
AntitubercularTriazoleEffective against M. tuberculosis

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains speculative. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole-thioacetamides, focusing on substituent effects, bioactivity, and physicochemical properties. Key analogs and their features are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-Thioacetamides

Compound Name/ID Key Substituents Biological Activity Melting Point (°C) Yield (%) Reference
Target Compound 4-amino, 5-(2-methylphenyl); N-(4-fluorophenyl) Inferred: Anti-inflammatory (COX-2 inhibition potential) Not reported Not reported -
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) 4-amino, 5-(2-pyridinyl); N-(3-methylphenyl) 1.28× more active than diclofenac in anti-inflammatory models Not reported Not reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) 4-amino, 5-(furan-2-yl); N-(varied aryl with F, Cl, NO₂, etc.) Anti-exudative activity comparable to diclofenac (10 mg/kg dose) Not reported Not reported
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4-ethyl, 5-(3-pyridinyl); N-(4-ethylphenyl) Orco receptor agonist in insects Not reported Not reported
2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(4-chlorophenyl); N-(4-phenoxyphenyl) Inferred: Anti-inflammatory/antimicrobial (based on Cl-substituted analogs) Not reported Not reported

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The 4-amino group on the triazole ring is critical for anti-inflammatory activity, as seen in AS111 (1.28× diclofenac activity) . Electron-withdrawing groups (e.g., 4-fluorophenyl in the target, 4-chlorophenyl in ) enhance lipophilicity and may improve membrane permeability, whereas electron-donating groups (e.g., methyl in AS111) balance solubility and target binding . Heterocyclic substituents (e.g., pyridinyl in AS111, furanyl in ) modulate receptor specificity. For example, VUAA1’s pyridinyl group enables insect Orco receptor activation, while furanyl derivatives show anti-exudative effects .

Synthesis and Physicochemical Properties :

  • Analogs in (e.g., compounds 6a–6c) with pyridinyl/allyl groups exhibit melting points of 161–184°C and yields of 50–83%, suggesting that bulkier substituents (e.g., 2-methylphenyl in the target) may require optimized recrystallization conditions (e.g., DMF:EtOH vs. H₂O:EtOH) .
  • The absence of synthesis data for the target compound highlights a gap; however, its structural similarity to AS111 (synthesized via cyclization and thioether formation) implies comparable synthetic routes .

Pharmacological Potential: The target’s N-(4-fluorophenyl) group may confer enhanced metabolic stability compared to N-(4-ethylphenyl) in VUAA1, which is prone to oxidative metabolism . Fluorine’s electronegativity could improve COX-2 selectivity, as seen in fluorinated NSAIDs like celecoxib, though this requires experimental validation .

Biological Activity

The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H20N4S
  • Molecular Weight : 344.44 g/mol
  • CAS Number : 577697-53-1
  • IUPAC Name : 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

The biological activity of this compound is primarily attributed to its triazole moiety, which can interact with various biological targets. The triazole ring is known to inhibit enzymes and receptors, potentially leading to antimicrobial and anticancer effects. The compound's sulfanyl group may also contribute to its reactivity and interaction with cellular components.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds similar to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide have shown efficacy against a range of bacteria and fungi. A study highlighted that modifications in the triazole structure can enhance antimicrobial potency against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • In vitro studies demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds derived from similar structures have shown significant antiproliferative effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
Cancer Cell LineIC50 Value (µM)Reference
HeLa15.0
HepG212.5
A54910.0

Case Studies

  • Antiproliferative Effects : A study conducted on a library of triazole compounds found that those with similar structural features to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exhibited potent antiproliferative activity without a biphasic dose-response curve, indicating potential for further development as chemotherapeutic agents .
  • Metabolism Studies : Research into the metabolism of fluorinated triazoles indicated that these compounds could form reactive metabolites capable of binding to cellular macromolecules in sensitive cancer cells, enhancing their cytotoxic effects .

Q & A

Q. What synthetic methodologies are reported for preparing this compound and its derivatives?

The synthesis typically involves:

  • Step 1 : Cyclocondensation of thiosemicarbazide derivatives with substituted carboxylic acids to form the 1,2,4-triazole core .
  • Step 2 : Nucleophilic substitution at the triazole’s sulfur atom using chloroacetamide intermediates .
  • Step 3 : Functionalization of the acetamide moiety (e.g., fluorophenyl substitution) via coupling reactions .
    Key purification methods include recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane). Yield optimization (40–65%) requires precise stoichiometric control of reagents like hydrazine hydrate .

Q. How is the compound’s structural identity confirmed?

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy validate functional groups (e.g., NH2_2 at δ 5.8 ppm, C=O at 1680 cm1^{-1}) .
  • X-ray crystallography : Monoclinic crystal systems (space group Cc) with unit cell parameters (e.g., a = 4.92 Å, β = 91.5°) confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What in vitro/in vivo models are used for initial biological screening?

  • Anti-exudative activity : Evaluated using formalin-induced rat paw edema models. Doses (50–100 mg/kg) are administered intraperitoneally, with activity quantified by reduced edema volume (30–45% inhibition vs. controls) .
  • Cytotoxicity : MTT assays on human fibroblast lines (IC50_{50} > 100 μM) ensure preliminary safety .

Advanced Research Questions

Q. How do structural modifications influence anti-inflammatory activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances activity by stabilizing the triazole-acetamide conformation, while bulky groups (e.g., 2-methylphenyl) reduce solubility but improve target binding .
  • SAR studies : Derivatives with 4-amino-triazole cores show 2–3× higher activity than non-amino analogs, attributed to hydrogen-bonding with COX-2 active sites .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : AutoDock Vina simulations suggest strong binding affinity (−9.2 kcal/mol) to COX-2 (PDB: 5KIR), with key interactions:
    • Triazole NH2_2 with Tyr355.
    • Fluorophenyl ring with hydrophobic pocket (Val349, Leu352) .
  • MD simulations : AMBER-based 100 ns trajectories confirm complex stability (RMSD < 2.0 Å) .

Q. How can synthetic yields and purity be optimized for scale-up?

  • Reaction design : ICReDD’s quantum chemical calculations (e.g., DFT) identify optimal conditions (e.g., solvent: DMF, 80°C) to minimize side products (e.g., disulfide byproducts) .
  • Process control : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve yield consistency (±2%) .

Q. How are contradictions in biological data resolved?

  • Case example : Conflicting reports on 2-methylphenyl’s role in activity (pro-inflammatory vs. anti-inflammatory) are addressed by:
    • Dose-response profiling : Nonlinear effects observed at >100 μM due to off-target kinase inhibition.
    • Pathway analysis : RNA-seq identifies NF-κB suppression at low doses (10–50 μM) but JAK/STAT activation at high doses .

Q. What formulation challenges arise in preclinical studies?

  • Solubility : Low aqueous solubility (LogP = 3.5) requires PEG-400/water (1:1) co-solvents for in vivo administration .
  • Stability : Degradation under acidic conditions (t1/2_{1/2} = 4 h at pH 2) necessitates enteric-coated tablets for oral delivery .

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